![molecular formula C14H13N3O3 B3836868 2-methoxybenzaldehyde (4-nitrophenyl)hydrazone CAS No. 19365-76-5](/img/structure/B3836868.png)
2-methoxybenzaldehyde (4-nitrophenyl)hydrazone
Overview
Description
2-methoxybenzaldehyde (4-nitrophenyl)hydrazone, also known as 2-MBANP, is a versatile compound that has been extensively studied in the field of chemistry and biochemistry. It is a yellow crystalline solid that is synthesized by the reaction of 2-methoxybenzaldehyde and 4-nitrophenylhydrazine. This compound has various applications in scientific research, including in the development of new drugs and as a reagent in analytical chemistry.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has demonstrated the antibacterial and antifungal capabilities of hydrazone compounds. For example, a study by He and Xue (2021) synthesized hydrazone compounds derived from 4-dimethylaminobenzohydrazide and tested their effectiveness against various bacteria and fungi. Although not directly mentioning 2-methoxybenzaldehyde (4-nitrophenyl)hydrazone, this study highlights the potential of similar compounds in antibacterial applications.
Spectral Characterization and Crystal Structure
Benzoyl hydrazone derivatives, including similar compounds to 2-methoxybenzaldehyde (4-nitrophenyl)hydrazone, have been characterized for their spectral properties. A study by Raj, Kurup, and Suresh (2008) provides insights into the structural and spectral characteristics of these compounds, which could be relevant for their use in various scientific applications.
Nonlinear Optical Properties
Hydrazone derivatives exhibit significant nonlinear optical properties. Potember, Hoffman, and Stetyick (1989) conducted a study on hydrazone derivatives, including 4-nitro-3-methoxybenzaldehyde hydrazone, revealing their potential for second harmonic generation, a key aspect in nonlinear optics.
Synthesis and Structural Analysis
Hydrazone compounds have been a focal point in synthetic chemistry. For example, the work of Seena et al. (2008) involves the synthesis and characterization of various hydrazone compounds, which could provide insights relevant to the synthesis of 2-methoxybenzaldehyde (4-nitrophenyl)hydrazone.
Polymorphism in Hydrazone Derivatives
Hydrazone derivatives, including those similar to 2-methoxybenzaldehyde (4-nitrophenyl)hydrazone, show interesting polymorphism characteristics. Kuleshova et al. (2003) studied the crystallization products of such compounds, providing valuable insights into their polymorphic behavior, which is important for materials science applications.
Nonlinear Optical Parameter Studies
Further emphasizing the nonlinear optical applications, a study by Naseema et al. (2010) explored the third-order nonlinear optical properties of hydrazone compounds. This research adds to the understanding of how such compounds can be utilized in advanced optical technologies.
properties
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-4-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-14-5-3-2-4-11(14)10-15-16-12-6-8-13(9-7-12)17(18)19/h2-10,16H,1H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHTYPGZSATHLQ-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(2-methoxybenzylidene)-2-(4-nitrophenyl)hydrazine | |
CAS RN |
19365-76-5 | |
Record name | NSC99817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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